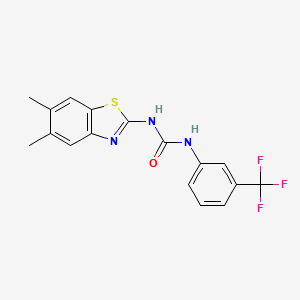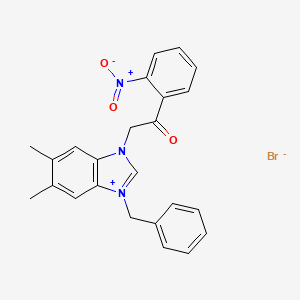
4-(3-Cinnamoyl-2-thioureido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Cinnamoyl-2-thioureido)benzoic acid is a unique organic compound with the molecular formula C17H14N2O3S and a molecular weight of 326.37 g/mol . This compound is characterized by the presence of a cinnamoyl group, a thioureido group, and a benzoic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 4-(3-Cinnamoyl-2-thioureido)benzoic acid typically involves the reaction of cinnamoyl chloride with 4-aminobenzoic acid in the presence of thiourea . The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction. The reaction mixture is usually heated under reflux to ensure complete conversion of the reactants to the desired product. After the reaction is complete, the product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
4-(3-Cinnamoyl-2-thioureido)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiourea derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioureido group can be replaced by other nucleophiles such as amines or alcohols.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
4-(3-Cinnamoyl-2-thioureido)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 4-(3-Cinnamoyl-2-thioureido)benzoic acid involves its interaction with various molecular targets and pathways. The cinnamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thioureido group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. These interactions can lead to the modulation of cellular processes, including cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
4-(3-Cinnamoyl-2-thioureido)benzoic acid can be compared with other similar compounds such as:
4-Thioureido-benzoic acid: This compound lacks the cinnamoyl group, making it less versatile in certain chemical reactions.
Cinnamoyl thiourea: This compound lacks the benzoic acid moiety, which may reduce its potential biological activities.
Benzoic acid derivatives: These compounds may have different substituents on the benzoic acid ring, leading to variations in their chemical and biological properties.
Properties
CAS No. |
5772-92-9 |
|---|---|
Molecular Formula |
C17H14N2O3S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C17H14N2O3S/c20-15(11-6-12-4-2-1-3-5-12)19-17(23)18-14-9-7-13(8-10-14)16(21)22/h1-11H,(H,21,22)(H2,18,19,20,23)/b11-6+ |
InChI Key |
AZWJKEWVFXUXEK-IZZDOVSWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





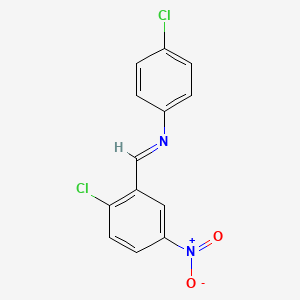
![tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene](/img/structure/B11950446.png)


![N-{(E)-[4-(dimethylamino)phenyl]methylidene}biphenyl-4-amine](/img/structure/B11950466.png)
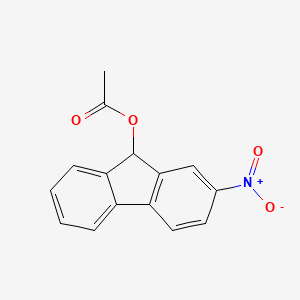
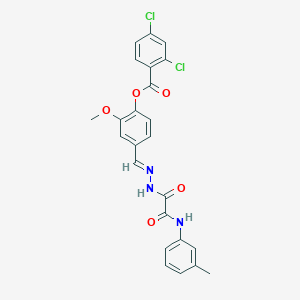
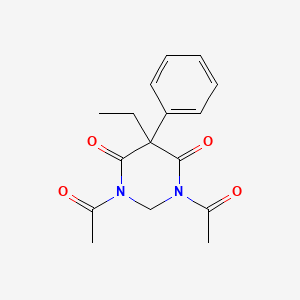
![N-benzyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11950494.png)
